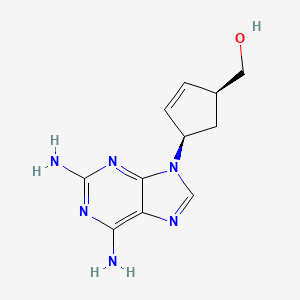
Descyclopropyl Abacavir
Übersicht
Beschreibung
Descyclopropyl Abacavir is a compound related to Abacavir, which is an antiviral drug used to treat HIV . It is also known as Abacavir Imp. C (EP), Abacavir USP Related Compound A, and Abacavir USP RC A . The molecular formula of Descyclopropyl Abacavir is C11 H14 N6 O, and its molecular weight is 246.27 .
Chemical Reactions Analysis
A study has explored the photocatalytic transformation of the antiviral drug abacavir, which could potentially apply to Descyclopropyl Abacavir . The study employed different advanced oxidation processes (AOPs) such as UV/TiO2, UV/MOF/H2O2, UV/MOF/S2O8 2, UV/Fe2+/H2O2, and UV/Fe2+/S2O8 2 . All processes appear to be effective in eliminating abacavir within a few minutes .Physical And Chemical Properties Analysis
The molecular formula of Descyclopropyl Abacavir is C11 H14 N6 O, and its molecular weight is 246.27 . Unfortunately, the available resources do not provide more detailed physical and chemical properties of Descyclopropyl Abacavir.Wissenschaftliche Forschungsanwendungen
Photocatalytic Degradation in Water Treatment
Descyclopropyl Abacavir has been studied for its potential use in advanced oxidation processes (AOPs) . These processes are crucial in water treatment to degrade persistent organic pollutants . The compound’s transformation under various AOPs like UV/TiO2 and UV/Fe2+/H2O2 has been monitored, showing effective degradation within minutes . This application is significant for ensuring safe drinking water and maintaining ecological balance in aquatic environments.
In Silico Toxicity Assessment
The transformation products of Descyclopropyl Abacavir have been assessed for toxicity using in silico methods . This application is vital for predicting environmental impact and human health risks associated with pharmaceutical contaminants. The ECOSAR software, for instance, helps in evaluating the detoxification potential of hydroxylation processes .
Environmental Contaminant Analysis
Descyclopropyl Abacavir serves as a marker for studying the presence and evolution of pharmaceutical compounds in the environment . Its detection and quantification in surface and groundwater contribute to understanding the extent of pharmaceutical pollution and its effects on wildlife and human health.
Pharmaceutical Degradation Kinetics
Research on Descyclopropyl Abacavir includes studying its degradation kinetics in different matrices, such as wastewater effluent and leachate . This application is essential for designing effective wastewater treatment plants and strategies for pharmaceutical waste management.
Advanced Oxidation Process Optimization
The efficiency of different AOPs in degrading Descyclopropyl Abacavir is compared to optimize the removal process . This research application is crucial for improving water treatment technologies and reducing the environmental footprint of pharmaceuticals.
Transformation Product Evolution Profiling
The study of Descyclopropyl Abacavir also involves monitoring the time-evolution profiles of its major transformation products . This application aids in understanding the degradation pathways and the formation of potentially harmful byproducts.
Wirkmechanismus
Target of Action
Descyclopropyl Abacavir is a nucleoside reverse transcriptase inhibitor (NRTI) with activity against Human Immunodeficiency Virus Type 1 (HIV-1) . The primary target of Descyclopropyl Abacavir is the HIV-1 reverse transcriptase enzyme .
Mode of Action
Descyclopropyl Abacavir is converted by cellular enzymes to the active metabolite carbovir triphosphate, an analogue of deoxyguanosine-5’-triphosphate (dGTP) . Carbovir triphosphate inhibits the activity of HIV-1 reverse transcriptase (RT) both by competing with the natural substrate dGTP and by its incorporation into viral DNA .
Biochemical Pathways
The biochemical pathway affected by Descyclopropyl Abacavir is the reverse transcription process of the HIV-1 lifecycle. By inhibiting the reverse transcriptase enzyme, Descyclopropyl Abacavir prevents the conversion of viral RNA into DNA, thereby blocking the integration of the viral genome into the host cell’s genetic material and subsequent replication of the virus .
Pharmacokinetics
Descyclopropyl Abacavir is rapidly absorbed after oral administration, with peak concentrations occurring 0.63–1 hour after dosing . The absolute bioavailability of Descyclopropyl Abacavir is approximately 83% . Descyclopropyl Abacavir is extensively metabolized by the liver; less than 2% is excreted as unchanged drug in the urine . The terminal elimination half-life of Descyclopropyl Abacavir is approximately 1.5 hours .
Result of Action
The result of Descyclopropyl Abacavir’s action is the inhibition of HIV-1 replication. By blocking the reverse transcription process, Descyclopropyl Abacavir prevents the integration of the viral genome into the host cell’s genetic material, thereby inhibiting the production of new virus particles .
Action Environment
The action of Descyclopropyl Abacavir can be influenced by various environmental factors. For instance, the presence of organic matter or inorganic constituents in different matrices such as wastewater effluent and leachate can retard the whole process . Moreover, the photocatalytic transformation of Descyclopropyl Abacavir can be achieved employing different advanced oxidation processes .
Safety and Hazards
According to a safety data sheet, Descyclopropyl Abacavir can cause serious eye damage . Protective measures such as wearing protective gloves, clothing, and eye/face protection are recommended when handling this compound . If it comes into contact with the eyes, it is advised to rinse cautiously with water for several minutes .
Zukünftige Richtungen
The study on the photocatalytic transformation of abacavir suggests potential future directions for research on Descyclopropyl Abacavir . The study revealed that different transformation pathways dominate in each matrix, and the prediction of the toxicity of the major transformation products showed that only hydroxylation can play a detoxification role in the treated solution .
Eigenschaften
IUPAC Name |
[(1S,4R)-4-(2,6-diaminopurin-9-yl)cyclopent-2-en-1-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N6O/c12-9-8-10(16-11(13)15-9)17(5-14-8)7-2-1-6(3-7)4-18/h1-2,5-7,18H,3-4H2,(H4,12,13,15,16)/t6-,7+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKJUXHDSLJYKED-RQJHMYQMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C=CC1N2C=NC3=C(N=C(N=C32)N)N)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](C=C[C@@H]1N2C=NC3=C(N=C(N=C32)N)N)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90922641 | |
| Record name | [4-(6-Amino-2-imino-1,2-dihydro-9H-purin-9-yl)cyclopent-2-en-1-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90922641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Descyclopropyl Abacavir | |
CAS RN |
118237-88-0, 124752-25-6 | |
| Record name | (+-)-Carbocyclic-2',3'-dideoxydidehydro-2-6-diaminopurinenucleoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118237880 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Aminocarbovir | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124752256 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | [4-(6-Amino-2-imino-1,2-dihydro-9H-purin-9-yl)cyclopent-2-en-1-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90922641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 124752-25-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DESCYCLOPROPYL ABACAVIR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F795V26W54 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: How effectively do advanced oxidation processes remove Abacavir from water, and what role does Descyclopropyl Abacavir play in this process?
A1: The research demonstrates that various advanced oxidation processes (AOPs), including UV/TiO2, UV/MOF/H2O2, UV/MOF/S2O82−, UV/Fe2+/H2O2, and UV/Fe2+/S2O82−, effectively remove Abacavir from water within minutes []. During these processes, Descyclopropyl Abacavir (TP-247) emerges as a key transformation product. Monitoring its evolution profile helps researchers understand the degradation pathway of Abacavir and optimize AOPs for water treatment. Notably, the study observed that the presence of organic matter or specific inorganic constituents in the water matrix can impact the efficiency of Abacavir removal []. This highlights the importance of considering water composition when implementing AOPs for pharmaceutical removal.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






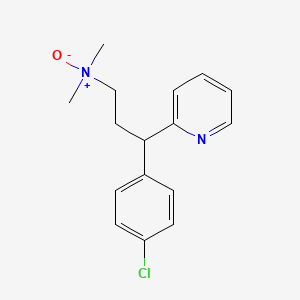
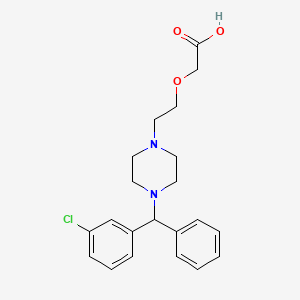
![tert-Butyl 4-(1-(2-ethoxyethyl)-1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate](/img/structure/B600801.png)


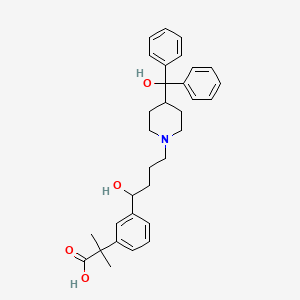
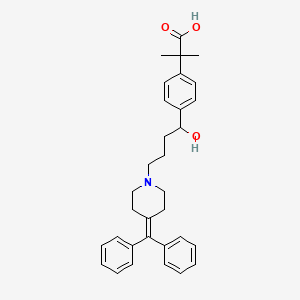
![4-[4-[Hydroxy(diphenyl)methyl]piperidin-1-yl]-1-(4-propan-2-ylphenyl)butan-1-ol](/img/structure/B600810.png)
![5,6-Dimethoxy-2-[(4-piperidyl)methyl]indane Hydrochloride](/img/structure/B600813.png)
